![molecular formula C17H17NO5 B5770024 {4-[(4-ethoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B5770024.png)
{4-[(4-ethoxybenzoyl)amino]phenoxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(4-ethoxybenzoyl)amino]phenoxy}acetic acid, commonly known as EAA, is a synthetic compound that has recently gained attention in scientific research due to its potential therapeutic properties. EAA belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. In
Mécanisme D'action
The mechanism of action of EAA is not fully understood, but it is believed to act through multiple pathways. EAA has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory prostaglandins. EAA also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. EAA has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
EAA has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, inhibit the infiltration of immune cells into inflamed tissues, and reduce the expression of adhesion molecules on the surface of immune cells. EAA has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting the expression of anti-apoptotic proteins. EAA has also been shown to possess antioxidant properties by reducing oxidative stress and scavenging free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
EAA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for long periods without degradation. However, EAA has some limitations for lab experiments. It is a relatively new compound, and its safety profile is not fully understood. The optimal dosage and administration route for EAA have not been established, and its pharmacokinetics and pharmacodynamics are not fully understood.
Orientations Futures
There are several future directions for research on EAA. One area of research is to explore the potential of EAA as a therapeutic agent for the treatment of inflammation-related diseases, such as arthritis, cardiovascular diseases, and neurodegenerative diseases. Another area of research is to investigate the potential of EAA as an anticancer agent for the treatment of various types of cancer. Further studies are needed to understand the mechanism of action of EAA and its pharmacokinetics and pharmacodynamics. The safety profile of EAA also needs to be established to determine its potential as a therapeutic agent.
Méthodes De Synthèse
EAA is synthesized by the reaction of 4-aminophenol with 4-ethoxybenzoyl chloride and then reacting the resulting compound with chloroacetic acid. The final product is obtained by hydrolysis of the ester group with potassium hydroxide. The synthesis of EAA is a multistep process that requires careful control of reaction conditions to obtain a high yield of the desired product.
Applications De Recherche Scientifique
EAA has been extensively studied for its potential therapeutic properties in various scientific research fields. It has shown promising results in the treatment of inflammation, cancer, and oxidative stress-related diseases. Inflammation is a critical factor in many diseases, including arthritis, cardiovascular diseases, and neurodegenerative diseases. EAA has been shown to possess potent anti-inflammatory properties by inhibiting the production of inflammatory cytokines and reducing the infiltration of immune cells into the inflamed tissues. EAA has also been shown to be effective in the treatment of cancer by inducing apoptosis in cancer cells and inhibiting tumor growth.
Propriétés
IUPAC Name |
2-[4-[(4-ethoxybenzoyl)amino]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-2-22-14-7-3-12(4-8-14)17(21)18-13-5-9-15(10-6-13)23-11-16(19)20/h3-10H,2,11H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZMRFIWFONTMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[(4-Ethoxyphenyl)carbonyl]amino}phenoxy)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

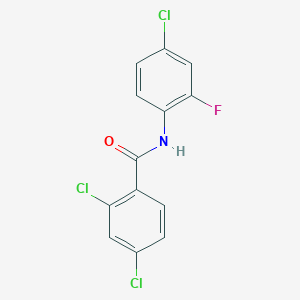
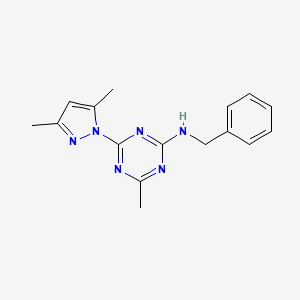
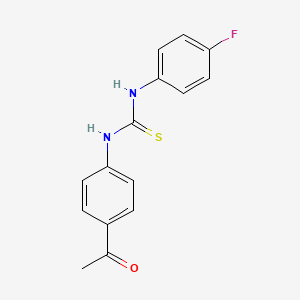
![3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5769972.png)
![2-(2-methoxyphenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide](/img/structure/B5769975.png)
![2-[(2,4-dimethylphenyl)amino]benzo-1,4-quinone](/img/structure/B5769976.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5769979.png)
![4-[2-(2-furyl)-4-phenyl-1H-imidazol-5-yl]phenol](/img/structure/B5769992.png)
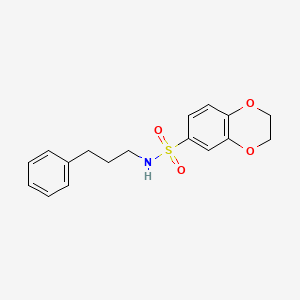
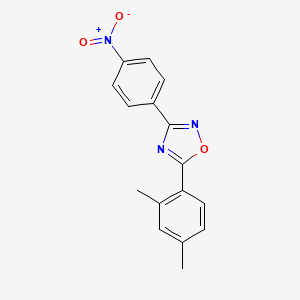
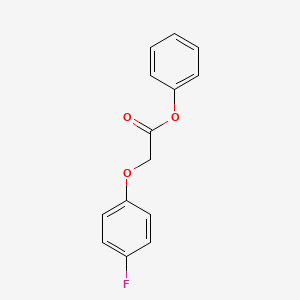
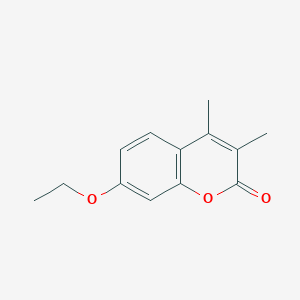
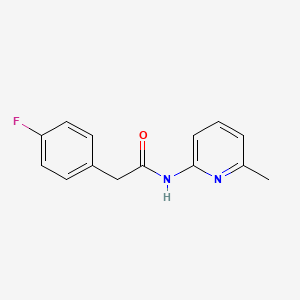
![isopropyl {[4-amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5770038.png)